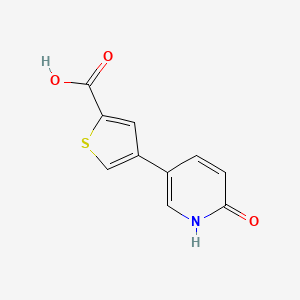

5-(2-Carboxythiophene-4-YL)-2-hydroxypyridine

Description

5-(2-Carboxythiophene-4-YL)-2-hydroxypyridine is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with a hydroxyl group and at the 5-position with a thiophene moiety bearing a carboxylic acid group. This structure combines electron-rich (thiophene) and electron-deficient (pyridine) aromatic systems, making it a candidate for applications in medicinal chemistry, coordination chemistry, and materials science.

Propriétés

IUPAC Name |

4-(6-oxo-1H-pyridin-3-yl)thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3S/c12-9-2-1-6(4-11-9)7-3-8(10(13)14)15-5-7/h1-5H,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJLIYRCBFIHNER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1C2=CSC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596382 | |

| Record name | 4-(6-Oxo-1,6-dihydropyridin-3-yl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893727-78-1 | |

| Record name | 4-(6-Oxo-1,6-dihydropyridin-3-yl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Carboxythiophene-4-YL)-2-hydroxypyridine typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, the carboxyl group is introduced at the 2-position through a carboxylation reaction.

Coupling with Pyridine: The carboxylated thiophene is then coupled with a hydroxypyridine derivative using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

5-(2-Carboxythiophene-4-YL)-2-hydroxypyridine can undergo various chemical reactions, including:

Oxidation: The hydroxypyridine ring can be oxidized to form corresponding N-oxides.

Reduction: The carboxyl group can be reduced to an aldehyde or alcohol.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic reagents like bromine (Br₂) or chlorinating agents can be employed.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of aldehydes or alcohols.

Substitution: Halogenated derivatives of the thiophene ring.

Applications De Recherche Scientifique

5-(2-Carboxythiophene-4-YL)-2-hydroxypyridine has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mécanisme D'action

The mechanism by which 5-(2-Carboxythiophene-4-YL)-2-hydroxypyridine exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to desired therapeutic outcomes. The exact pathways and targets can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The compound’s core structure can be compared to other pyridine-thiophene hybrids and substituted hydroxypyridines. Key analogs include:

Key Observations :

- Substituent Position: The placement of the hydroxyl group (C2 vs. C3) significantly impacts electronic properties and hydrogen-bonding capabilities. For example, 2-hydroxypyridine derivatives exhibit stronger hydrogen-bond donor capacity compared to 3-hydroxypyridine analogs .

- Thiophene vs. Phenyl : Thiophene’s sulfur atom introduces π-conjugation and redox activity, while phenyl groups offer steric bulk and hydrophobicity .

- Carboxylic Acid Functionality: The carboxythiophene group in the target compound enhances acidity and metal-binding capacity compared to non-carboxylated analogs .

Physicochemical Properties

While direct data for the target compound are sparse, comparisons can be drawn from similar structures:

Notes:

- The carboxythiophene group likely lowers solubility in water compared to hydroxyl- or cyano-substituted analogs due to increased hydrophobicity .

- Melting points for such hybrids typically range between 250–300°C, influenced by intermolecular hydrogen bonding .

Research Findings and Data Gaps

- Synthetic Challenges : The synthesis of 5-(2-Carboxythiophene-4-YL)-2-hydroxypyridine likely requires multi-step procedures involving Suzuki-Miyaura coupling or condensation reactions, as seen in related terpyridine derivatives .

- Activity Trends : Analogous compounds with electron-withdrawing groups (e.g., -CN, -CO₂H) show enhanced bioactivity compared to electron-donating substituents (-OCH₃, -CH₃) .

- Contradictions : While 2-hydroxypyridine derivatives generally exhibit higher biological activity than 3-hydroxypyridine isomers , the carboxythiophene group’s steric effects may reduce this advantage in the target compound .

Activité Biologique

5-(2-Carboxythiophene-4-YL)-2-hydroxypyridine is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound features a hydroxypyridine moiety substituted with a carboxythiophene group, which may contribute to its biological properties. The presence of both the hydroxyl and carboxylic acid functional groups is essential for its interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to 5-(2-Carboxythiophene-4-YL)-2-hydroxypyridine. In vitro evaluations have shown promising results against various cancer cell lines, including A549 human lung adenocarcinoma cells.

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of several derivatives on A549 cells, comparing them to standard chemotherapeutics like cisplatin. Notably, compounds with free amino groups displayed enhanced anticancer activity while maintaining lower toxicity towards non-cancerous cells. The findings suggest that structural modifications can significantly influence biological activity:

| Compound | Viability (%) at 100 µM | Comparison to Cisplatin |

|---|---|---|

| Compound A | 66% | Higher |

| Compound B | 50% | Comparable |

| Compound C | 30% | Lower |

These results indicate that specific structural features are critical for maximizing anticancer efficacy while minimizing adverse effects on healthy tissues .

Antimicrobial Activity

In addition to its anticancer properties, 5-(2-Carboxythiophene-4-YL)-2-hydroxypyridine exhibits antimicrobial activity against multidrug-resistant strains. The compound's mechanism appears to involve inhibition of bacterial growth through interference with essential metabolic pathways.

Research Findings on Antimicrobial Properties

A screening of various derivatives against resistant strains of Staphylococcus aureus and other pathogens revealed significant antimicrobial properties. The following table summarizes the findings:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Comments |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Effective against MRSA |

| Escherichia coli | 64 µg/mL | Moderate activity |

| Klebsiella pneumoniae | 128 µg/mL | Limited effectiveness |

The ability to combat resistant strains positions this compound as a candidate for further development in antibiotic therapies .

The biological activity of 5-(2-Carboxythiophene-4-YL)-2-hydroxypyridine is likely attributed to its interaction with specific enzymes or receptors involved in cancer cell proliferation and bacterial metabolism. For instance, it may act as an inhibitor of key enzymes in metabolic pathways critical for cell survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.